3,5-Dimethyl-1,2,4-trithiolane

Description

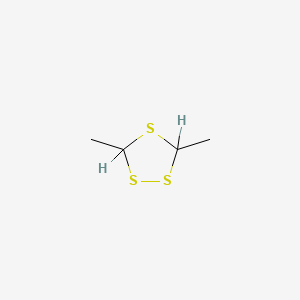

Structure

3D Structure

Properties

IUPAC Name |

3,5-dimethyl-1,2,4-trithiolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8S3/c1-3-5-4(2)7-6-3/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFRUNLRFNNTTPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1SC(SS1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70865108 | |

| Record name | 3,5-Dimethyl-1,2,4-trithiolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70865108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

43.00 to 45.00 °C. @ 0.70 mm Hg | |

| Record name | 3,5-Dimethyl-1,2,4-trithiolane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031470 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water; soluble in fat | |

| Record name | 3,5-Dimethyl-1,2,4-trithiolane | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/146/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.241-1.261 | |

| Record name | 3,5-Dimethyl-1,2,4-trithiolane | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/146/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

23654-92-4 | |

| Record name | 3,5-Dimethyl-1,2,4-trithiolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23654-92-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dimethyl-1,2,4-trithiolane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023654924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4-Trithiolane, 3,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,5-Dimethyl-1,2,4-trithiolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70865108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dimethyl-1,2,4-trithiolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.629 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-DIMETHYL-1,2,4-TRITHIOLANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FQN903SX70 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,5-Dimethyl-1,2,4-trithiolane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031470 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Cis- and Trans- Isomers of 3,5-Dimethyl-1,2,4-trithiolane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the cis- and trans- isomers of 3,5-dimethyl-1,2,4-trithiolane, five-membered heterocyclic compounds containing three sulfur atoms. This document details the synthesis, structural characterization, and analytical properties of these isomers. It includes detailed experimental protocols, tabulated quantitative data for comparative analysis, and visualizations of the synthetic pathway. This guide is intended to be a valuable resource for researchers in organic synthesis, analytical chemistry, and flavor science.

Introduction

This compound is a sulfur-containing heterocyclic compound with the molecular formula C₄H₈S₃. The presence of two stereocenters at the C3 and C5 positions gives rise to cis- and trans- diastereomers.[1] These isomers are known to be significant contributors to the aroma of various food products, including cooked meats and certain fruits. A comprehensive understanding of their synthesis and characterization is crucial for applications in flavor chemistry and for the synthesis of novel sulfur-containing heterocyclic compounds.

Molecular Structure:

-

Systematic Name: this compound

-

Molecular Formula: C₄H₈S₃

-

Molecular Weight: 152.30 g/mol [2]

-

CAS Number: 23654-92-4 (for the mixture of isomers)[3]

The two methyl groups on the 1,2,4-trithiolane (B1207055) ring can be arranged in either a cis or trans configuration relative to the plane of the ring.

Synthesis of this compound Isomers

A common and effective method for the synthesis of this compound involves the reaction of acetaldehyde (B116499) with hydrogen sulfide (B99878).[1][4] This reaction typically produces a mixture of the cis- and trans- isomers.

Experimental Protocol: Synthesis from Acetaldehyde and Hydrogen Sulfide

This protocol is based on the general method described for the synthesis of 1,2,4-trithiolanes from aldehydes and hydrogen sulfide.

Materials:

-

Acetaldehyde

-

Hydrogen sulfide gas

-

Diisobutylamine (or another suitable amine catalyst)

-

Sulfur

-

An appropriate solvent (e.g., ethanol (B145695) or methanol)

-

Hydrochloric acid (for acidification)

-

Diethyl ether (for extraction)

-

Anhydrous sodium sulfate (B86663) (for drying)

Procedure:

-

A solution of acetaldehyde in the chosen solvent is prepared in a reaction vessel equipped with a gas inlet and a stirrer.

-

The solution is cooled in an ice bath.

-

A stream of hydrogen sulfide gas is bubbled through the cooled solution while stirring. An amine catalyst, such as diisobutylamine, is added to the reaction mixture.

-

After the initial reaction, elemental sulfur is added, and the passage of hydrogen sulfide is continued until the reaction is complete.

-

The reaction mixture is then acidified with hydrochloric acid.

-

The product is extracted with diethyl ether.

-

The ethereal extract is washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product as a mixture of cis- and trans-3,5-dimethyl-1,2,4-trithiolane.

Diagram of the Synthetic Pathway:

Caption: Synthesis of this compound.

Separation of Cis- and Trans- Isomers

The cis- and trans- isomers of this compound can be separated using gas chromatography (GC). The difference in their physical properties allows for their resolution on a suitable GC column.

Experimental Protocol: Gas Chromatographic Separation

Instrumentation:

-

Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

-

Capillary column: A non-polar column such as a DB-5 or equivalent is often suitable. For specific applications, a more polar column may provide better resolution.

Typical GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes

-

Ramp: 5 °C/min to 250 °C

-

Hold at 250 °C for 5 minutes

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Detector Temperature: 280 °C (for FID)

Procedure:

-

Prepare a dilute solution of the cis- and trans- isomer mixture in a volatile solvent (e.g., dichloromethane).

-

Inject a small volume (e.g., 1 µL) of the sample into the GC.

-

Record the chromatogram. The two isomers will elute at different retention times, allowing for their identification and quantification.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound Isomers

| Isomer | Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| cis | CH₃ | 1.6 - 1.8 | 20 - 25 |

| CH | 4.2 - 4.5 | 50 - 55 | |

| trans | CH₃ | 1.5 - 1.7 | 19 - 24 |

| CH | 4.1 - 4.4 | 49 - 54 |

Note: These are estimated ranges and actual values may vary depending on the solvent and instrument used.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound results in a characteristic fragmentation pattern. The molecular ion peak is observed at m/z 152.

Table 2: Major Mass Spectral Fragments of this compound

| m/z | Proposed Fragment |

| 152 | [C₄H₈S₃]⁺ (Molecular Ion) |

| 106 | [C₂H₆S₂]⁺ |

| 91 | [C₂H₃S₂]⁺ |

| 74 | [C₂H₆S]⁺ |

| 61 | [CH₃S₂]⁺ |

| 45 | [CH₃S]⁺ |

Fragmentation Pathway Visualization:

Caption: Proposed MS Fragmentation of this compound.

Physical and Chemical Properties

Table 3: Physical Properties of this compound

| Property | Value |

| Boiling Point | 43-45 °C at 0.7 mmHg |

| Density | 1.241 - 1.261 g/cm³ |

| Refractive Index | 1.593 - 1.603 |

| Solubility | Insoluble in water, soluble in fats and organic solvents |

Conclusion

This technical guide has provided a detailed overview of the synthesis, separation, and characterization of the cis- and trans- isomers of this compound. The provided experimental protocols and tabulated data serve as a valuable resource for researchers working with these and related sulfur-containing heterocyclic compounds. Further research to obtain high-resolution NMR spectra and single-crystal X-ray diffraction data for the individual isomers would provide deeper insights into their precise three-dimensional structures and conformational dynamics.

References

The Meaty Aroma of a Sulfur Heterocycle: A Technical Guide to 3,5-Dimethyl-1,2,4-trithiolane in Food

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources, occurrence, and analytical methodologies for the sulfur-containing heterocyclic compound 3,5-Dimethyl-1,2,4-trithiolane. This volatile compound is a significant contributor to the desirable meaty and savory aromas in a variety of cooked foods. This document details its formation pathways, summarizes available quantitative data, and presents a detailed experimental protocol for its analysis.

Natural Occurrence and Sensory Profile

This compound is a key aroma compound identified in a range of thermally processed foods. Its characteristic flavor is described as beefy, meaty, and sulfurous.[1] The presence of this compound is often associated with the desirable savory notes generated during cooking.

Table 1: Natural Occurrence of this compound in Various Food Matrices

| Food Category | Specific Food Item(s) | Cooking Method(s) | Reference(s) |

| Meat | Beef, Pork, Mutton, Chicken | Roasting, Boiling, Frying | [1][2] |

| Seafood | Shrimp, Clam | Cooking | [2] |

| Vegetables | Potato, Beans | Cooking | [1] |

| Nuts | Roasted Filberts | Roasting | [2] |

Note: While detected in these foods, quantitative data on the natural concentration of this compound is limited in publicly available literature.

Formation Pathway

The formation of this compound in food is primarily a result of the thermal degradation of the sulfur-containing amino acid, L-cysteine (B1669680), during cooking processes such as the Maillard reaction. The key precursors are acetaldehyde (B116499) and hydrogen sulfide, both of which can originate from the breakdown of cysteine.[2][3][4]

The proposed pathway involves the reaction of acetaldehyde with hydrogen sulfide. This reaction can be influenced by factors such as pH and the presence of other reactive intermediates.[2]

Caption: Proposed formation pathway of this compound.

Quantitative Data

Quantitative data for the natural occurrence of this compound in food is scarce. Many studies identify its presence but do not report its concentration. However, information on its approved use as a food additive provides an indication of the levels at which it can be found in commercially prepared foods.

Table 2: Approved Usage Levels of this compound as a Flavoring Agent

| Food Category | Average Maximum PPM |

| Gravies | 0.30000 |

| Meat Products | 0.30000 |

| Milk Products | 0.30000 |

| Soups | 0.30000 |

Source: The Good Scents Company Information System

For context, a study on a related compound, 3,5-diethyl-1,2,4-trithiolane , in various cooked Allium species provides an example of the concentration range for this class of compounds in a natural food matrix.

Table 3: Concentration of cis- and trans-3,5-Diethyl-1,2,4-trithiolane in Cooked Allium Varieties (Illustrative Example)

| Allium Variety | Concentration (µg/kg) |

| Onion (steamed) | 1.5 - 12.3 |

| Leek (steamed) | 0.8 - 3.1 |

| Garlic (steamed) | Not detected - 0.2 |

Note: This data is for a related compound and is provided for illustrative purposes due to the lack of quantitative data for this compound.[5]

Experimental Protocols

The analysis of volatile sulfur compounds like this compound from complex food matrices typically involves a headspace extraction technique followed by gas chromatography-mass spectrometry (GC-MS). A highly accurate method for quantification is the use of a stable isotope dilution assay (SIDA).

Detailed Methodology for Headspace Solid-Phase Microextraction (HS-SPME) GC-MS Analysis

This protocol is a representative methodology for the qualitative and semi-quantitative analysis of this compound in a cooked meat matrix.

Caption: Experimental workflow for HS-SPME-GC-MS analysis.

Instrumentation and Parameters:

-

HS-SPME Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is often suitable for broad-range volatile analysis.

-

Gas Chromatograph (GC):

-

Inlet: Splitless mode, 250°C.

-

Column: A non-polar or medium-polarity column such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Oven Program: Start at 40°C (hold for 2 min), ramp to 250°C at 5°C/min (hold for 5 min).

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

-

Mass Spectrometer (MS):

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 35-350.

-

Identification: Based on comparison of mass spectra with libraries (e.g., NIST) and retention indices.

-

Stable Isotope Dilution Assay (SIDA) for Accurate Quantification

For precise and accurate quantification, SIDA is the gold standard.[6] This technique involves adding a known amount of a stable isotope-labeled analog of the target analyte (e.g., ¹³C- or D-labeled this compound) to the sample at the beginning of the extraction process. The ratio of the native analyte to the labeled internal standard is then measured by MS. This method corrects for losses during sample preparation and instrumental analysis, leading to highly accurate results. The general workflow is similar to the HS-SPME-GC-MS protocol, with the critical addition of the labeled standard at the initial stage.

Conclusion

This compound is a naturally occurring volatile sulfur compound that plays a crucial role in the desirable meaty and savory aromas of cooked foods. Its formation is intricately linked to the thermal degradation of cysteine. While its presence is well-documented in various food matrices, there is a notable gap in the literature regarding its quantitative levels in these foods. The methodologies outlined in this guide, particularly HS-SPME-GC-MS and stable isotope dilution assays, provide robust frameworks for the further investigation and quantification of this important flavor compound. A deeper understanding of its concentration and formation will be invaluable for food scientists and flavor chemists in optimizing food processing techniques and developing authentic meaty flavors.

References

- 1. Showing Compound this compound (FDB008043) - FooDB [foodb.ca]

- 2. fs.ntou.edu.tw [fs.ntou.edu.tw]

- 3. Mechanism of formation of sulphur aroma compounds from l-ascorbic acid and l-cysteine during the Maillard reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Pivotal Role of 3,5-Dimethyl-1,2,4-trithiolane in the Maillard Reaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 3,5-Dimethyl-1,2,4-trithiolane, a key sulfur-containing heterocyclic compound that significantly influences the flavor profiles of thermally processed foods. Formed during the Maillard reaction, particularly through the degradation of sulfur-containing amino acids like cysteine, this volatile compound is renowned for its characteristic meaty, beefy, and sulfurous aroma. This document elucidates the chemical properties, formation pathways, and sensory characteristics of this compound. Detailed experimental protocols for its analysis via Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) and a general laboratory synthesis are provided. Furthermore, this guide presents available data on its occurrence and the factors influencing its formation, alongside visualizations of its chemical structure, formation mechanism, and analytical workflow to support researchers in food science, flavor chemistry, and related fields.

Introduction

The Maillard reaction, a non-enzymatic browning process involving amino acids and reducing sugars, is a cornerstone of flavor development in cooked foods. This complex cascade of reactions generates a plethora of volatile and non-volatile compounds that contribute to the desirable aromas, tastes, and colors of a wide array of food products, from baked bread to roasted meats. Among the vast array of compounds generated, sulfur-containing molecules often play a disproportionately significant role due to their extremely low odor thresholds.

This compound is a five-membered heterocyclic compound containing three sulfur atoms and two carbon atoms, each bearing a methyl group. It is recognized as a potent aroma compound with a distinct meaty and sulfurous character[1][2]. Its presence has been confirmed in a variety of cooked foods, including boiled and roasted beef, pork, mutton, and chicken, as well as in some cooked vegetables and seafood[3]. The formation of this compound is intrinsically linked to the Maillard reaction, arising from the interaction of degradation products of sulfur-containing precursors. Understanding the mechanisms of its formation and its sensory impact is crucial for controlling and optimizing flavor profiles in food production and for the development of novel flavor systems.

Chemical and Physical Properties

This compound is a volatile organic compound with the molecular formula C₄H₈S₃. It exists as cis- and trans-isomers, which may exhibit different sensory properties.

| Property | Value |

| Molecular Formula | C₄H₈S₃ |

| Molecular Weight | 152.30 g/mol |

| IUPAC Name | This compound |

| CAS Number | 23654-92-4 |

| Appearance | Colorless to pale yellow liquid |

| Odor | Meaty, beefy, sulfurous |

| Boiling Point | Not readily available |

| Solubility | Insoluble in water; soluble in organic solvents |

Formation in the Maillard Reaction

The formation of this compound is a hallmark of the Maillard reaction in sulfur-rich systems. Its primary precursors are acetaldehyde (B116499) and hydrogen sulfide (B99878), which are themselves degradation products of common food components during heating.

Precursor Generation

-

Hydrogen Sulfide (H₂S): The principal source of hydrogen sulfide in the Maillard reaction is the Strecker degradation of the sulfur-containing amino acid cysteine. Cysteine readily degrades upon heating to produce H₂S, ammonia, and pyruvic acid.

-

Acetaldehyde (CH₃CHO): Acetaldehyde can be formed through several pathways during the Maillard reaction, including the Strecker degradation of the amino acid alanine (B10760859) and the retro-aldol condensation of sugars.

Formation Pathway

The formation of this compound proceeds through the reaction of acetaldehyde and hydrogen sulfide. While the precise mechanism is complex and can involve several intermediates, a generally accepted pathway is the acid-catalyzed reaction between these two precursors.

Influence of Reaction Conditions

The yield of this compound is significantly influenced by the conditions of the Maillard reaction.

-

pH: The formation of this compound is favored in slightly acidic conditions. Studies have shown that a pH of around 5.1 is optimal for the formation of this compound isomers in model systems containing cysteine and 2,5-dimethyl-4-hydroxy-3(2H)-furanone. At a more neutral pH of 7.1, the formation of other heterocyclic compounds like thiazoles and pyrazines tends to dominate.

-

Temperature and Time: As with most Maillard reaction products, the formation of this compound increases with temperature and reaction time, up to a certain point. However, excessive heat can lead to its degradation and the formation of other volatile compounds.

-

Precursor Concentration: The availability of cysteine and reducing sugars directly impacts the concentration of the acetaldehyde and hydrogen sulfide precursors, and thus the final yield of this compound.

Quantitative Data

Precise quantitative data on the formation of this compound from controlled Maillard reaction model systems is limited in publicly available literature. However, its presence has been widely reported in various food products, and some studies provide semi-quantitative information. In a reaction system of glucose and cysteine, this compound was identified as the major product.

Table 1: Occurrence and Relative Abundance of this compound

| Food Matrix | Cooking Method | Relative Abundance/Concentration | Reference |

| Cooked Beef | Boiled/Roasted | Present, contributes to meaty aroma | [4] |

| Cooked Pork | Boiled/Roasted | Present | [3] |

| Cooked Mutton | Boiled/Roasted | Present | [3] |

| Fried Chicken | Frying | Identified as a major volatile compound | [5] |

| Glucose-Cysteine Model System | Heating at 180°C, pH 7.5 | Major product | [6] |

| Cysteine-DHMF* Model System | Heating at pH 5.1 | Major component |

*DHMF: 2,5-dimethyl-4-hydroxy-3(2H)-furanone

Table 2: Factors Influencing the Formation of this compound

| Factor | Optimal Condition/Effect | Reference |

| pH | Slightly acidic (approx. 5.1) | |

| Precursors | Presence of sulfur-containing amino acids (e.g., cysteine) and a source of acetaldehyde (e.g., reducing sugars, alanine) | [7] |

| Temperature | Formation increases with heating, but degradation can occur at very high temperatures. |

Experimental Protocols

Analysis of this compound by HS-SPME-GC-MS

This protocol outlines a general method for the extraction and analysis of this compound from a food matrix. Optimization of parameters may be required for specific sample types.

Objective: To identify and quantify this compound in a food sample.

Materials:

-

Food sample (e.g., cooked meat, broth)

-

20 mL headspace vials with PTFE/silicone septa

-

Solid-Phase Microextraction (SPME) fiber assembly with a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Sodium chloride (NaCl)

-

Deionized water

-

Internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample)

Procedure:

-

Sample Preparation:

-

Homogenize the solid food sample.

-

Weigh 2-5 g of the homogenized sample into a 20 mL headspace vial.

-

For liquid samples, pipette 5-10 mL into the vial.

-

Add 1-2 g of NaCl to the vial to increase the ionic strength of the aqueous phase and promote the release of volatile compounds into the headspace.

-

If using an internal standard, spike the sample at this stage.

-

Immediately seal the vial with the septum cap.

-

-

Headspace Solid-Phase Microextraction (HS-SPME):

-

Place the vial in a heating block or water bath set to a temperature between 50-70°C.

-

Allow the sample to equilibrate for 15-30 minutes.

-

Expose the DVB/CAR/PDMS fiber to the headspace of the vial for 30-60 minutes at the same temperature.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Immediately after extraction, retract the fiber and insert it into the GC injection port for thermal desorption.

-

GC Parameters (Example):

-

Injector Temperature: 250°C

-

Desorption Time: 2-5 minutes (in splitless mode)

-

Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min

-

Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) of 30-60 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp to 150°C at 4°C/min.

-

Ramp to 250°C at 10°C/min, hold for 5 minutes.

-

-

-

MS Parameters (Example):

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 35-350

-

-

-

Data Analysis:

-

Identify this compound by comparing its mass spectrum and retention index with those of an authentic standard or with a library database (e.g., NIST).

-

Quantify the compound using the peak area of a characteristic ion and an internal or external standard calibration curve.

-

General Laboratory Synthesis of this compound

This protocol describes a general method for the synthesis of 3,5-dialkyl-1,2,4-trithiolanes, which can be adapted for this compound. This procedure should be performed by trained personnel in a well-ventilated fume hood due to the use of hydrogen sulfide.

Objective: To synthesize this compound from acetaldehyde and hydrogen sulfide.

Materials:

-

Acetaldehyde

-

Hydrogen sulfide (gas or a suitable source like sodium hydrosulfide)

-

Anhydrous diethyl ether or another suitable organic solvent

-

Dry ice/acetone bath

-

Hydrochloric acid (catalyst)

-

Sodium sulfate (B86663) (for drying)

-

Rotary evaporator

-

Chromatography column (for purification)

Procedure:

-

Reaction Setup:

-

Set up a three-necked round-bottom flask equipped with a gas inlet tube, a mechanical stirrer, and a drying tube.

-

Cool the flask in a dry ice/acetone bath to approximately -70°C.

-

-

Reaction:

-

Dissolve acetaldehyde in anhydrous diethyl ether and add it to the cooled flask.

-

Slowly bubble hydrogen sulfide gas through the stirred solution. The reaction is typically exothermic, so maintain the low temperature.

-

Add a catalytic amount of concentrated hydrochloric acid to the reaction mixture.

-

Continue bubbling hydrogen sulfide for several hours until the reaction is complete (can be monitored by TLC or GC).

-

-

Work-up:

-

Once the reaction is complete, stop the flow of hydrogen sulfide and allow the mixture to warm to room temperature.

-

Wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize the acid, followed by washing with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product will be a mixture of cis- and trans-isomers and other sulfur-containing byproducts.

-

Purify the this compound by column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexane (B92381) or a hexane/ethyl acetate (B1210297) mixture).

-

Collect the fractions containing the product and remove the solvent to obtain the purified trithiolane.

-

-

Characterization:

-

Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Sensory Properties and Flavor Contribution

This compound is characterized by a potent aroma profile that is highly desirable in many savory food applications.

-

Odor Profile: The primary descriptors for its aroma are "meaty," "beefy," and "sulfurous"[1][2]. At very low concentrations, it imparts a savory, cooked-meat character. At higher concentrations, the sulfurous notes can become more pronounced and potentially overwhelming.

-

Flavor Contribution: In cooked meats, this compound is a key component of the characteristic "meaty" flavor. Its presence, along with other volatile sulfur compounds, pyrazines, and lipid-derived aldehydes, creates the complex and appealing aroma of roasted and boiled meats. The balance between the cis- and trans-isomers may also influence the overall sensory perception.

Conclusion

This compound is a critically important flavor compound generated during the Maillard reaction, particularly in the presence of sulfur-containing amino acids. Its potent meaty and sulfurous aroma makes it a key contributor to the desirable flavor of cooked meats and other savory products. The formation of this compound is highly dependent on reaction conditions such as pH, temperature, and the availability of its precursors, acetaldehyde and hydrogen sulfide.

For researchers and professionals in the food and flavor industry, a thorough understanding of the formation and sensory properties of this compound is essential for flavor creation, optimization, and off-flavor mitigation. The analytical and synthetic protocols provided in this guide offer a practical framework for the study and application of this impactful flavor molecule. Further research focusing on the precise quantification of this compound in various food systems and under different processing conditions will undoubtedly provide deeper insights into the complex chemistry of food flavor.

References

- 1. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS-SPME/GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ingenieria-analitica.com [ingenieria-analitica.com]

- 3. researchgate.net [researchgate.net]

- 4. fs.ntou.edu.tw [fs.ntou.edu.tw]

- 5. ab :: Animal Bioscience [animbiosci.org]

- 6. researchwithrutgers.com [researchwithrutgers.com]

- 7. fs.ntou.edu.tw [fs.ntou.edu.tw]

Unraveling the Sensory Profile of 3,5-Dimethyl-1,2,4-trithiolane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethyl-1,2,4-trithiolane is a sulfur-containing heterocyclic compound that plays a significant role in the aroma profile of various cooked foods, particularly meats. Its potent, characteristic odor makes it a key component in the development of savory flavors and a subject of interest for sensory science and drug development focused on olfactory pathways. This technical guide provides an in-depth exploration of the olfactory profile, sensory characteristics, and underlying perceptual mechanisms of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Olfactory Profile and Sensory Characteristics

This compound is primarily described with potent meaty, beefy, and sulfurous aroma characteristics. It has also been associated with onion-like notes. This compound exists as two stereoisomers, cis and trans, which may contribute differently to the overall sensory perception. The presence of these isomers has been confirmed in boiled beef.

Quantitative Sensory Data

The sensory impact of a volatile compound is determined by its concentration relative to its odor threshold. The following table summarizes the available quantitative data for the flavor and odor thresholds of this compound and its isomers.

| Compound | Isomer | Medium | Threshold Type | Threshold Value | Reference |

| This compound | Mixture | Not Specified | Flavor | 10 ppb | [No specific citation found in search results] |

| This compound | cis | Water | Odor | Data not available in search results | [1] |

| This compound | trans | Water | Odor | Data not available in search results | [1] |

Experimental Protocols for Sensory Analysis

The characterization of the olfactory profile of this compound relies on sophisticated analytical techniques that couple chemical separation with human sensory evaluation. Gas Chromatography-Olfactometry (GC-O) is the primary method employed for this purpose.

Gas Chromatography-Olfactometry (GC-O) Protocol

This protocol outlines a general methodology for the sensory analysis of this compound in a food matrix.

1. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):

-

Objective: To extract volatile and semi-volatile compounds from the sample matrix.

-

Procedure:

-

A representative sample (e.g., cooked meat homogenate) is placed in a sealed vial.

-

An internal standard can be added for quantification purposes.

-

The vial is heated to a specific temperature (e.g., 60°C) to promote the release of volatile compounds into the headspace.

-

An SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace for a defined period (e.g., 30 minutes) to adsorb the analytes.

-

2. Gas Chromatography (GC) Separation:

-

Objective: To separate the individual volatile compounds extracted from the sample.

-

Typical Parameters:

-

Injection: The SPME fiber is desorbed in the hot GC inlet (e.g., 250°C).

-

Column: A capillary column with a polar stationary phase (e.g., DB-WAX or FFAP) is often used for the separation of sulfur compounds.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: A programmed temperature ramp is used to elute compounds based on their boiling points and polarity (e.g., start at 40°C, hold for 2 minutes, ramp to 230°C at 5°C/min, and hold for 5 minutes).

-

3. Olfactometry (O) and Mass Spectrometry (MS) Detection:

-

Objective: To identify the odor-active compounds and their chemical structures.

-

Procedure:

-

The effluent from the GC column is split between a mass spectrometer (MS) detector and an olfactometry port.

-

A trained sensory panelist sniffs the effluent from the olfactometry port and records the time, duration, and description of any perceived odors.

-

Simultaneously, the MS detector records the mass spectrum of the eluting compounds.

-

The odor events recorded by the panelist are correlated with the peaks in the chromatogram and the corresponding mass spectra to identify the odor-active compounds.

-

Mechanism of Olfactory Perception

The perception of this compound, like other odorants, is initiated by its interaction with specific olfactory receptors (ORs) located in the cilia of olfactory sensory neurons in the nasal epithelium. These receptors are G-protein coupled receptors (GPCRs).

While the specific human olfactory receptor for this compound has not yet been definitively identified, research on the perception of other volatile sulfur compounds provides strong indications of the likely mechanism. Studies have shown that certain olfactory receptors for sulfur-containing ligands require the presence of metal ions, particularly copper (Cu²⁺), for their activation.[2]

A notable example is the mouse olfactory receptor mOR244-3 , which has been shown to be activated by various sulfur compounds, with its sensitivity being dependent on the presence of copper ions.[2] A human olfactory receptor, OR2T11 , has also been identified as being responsive to low-molecular-weight thiols in a copper-dependent manner.[2] It is plausible that the perception of this compound involves a similar mechanism, where the trithiolane moiety chelates with a copper ion within the binding pocket of a specific olfactory receptor, leading to a conformational change and subsequent signal transduction.

The Olfactory Signaling Pathway

The binding of an odorant-metal complex to an olfactory receptor triggers a cascade of intracellular events, leading to the generation of an electrical signal that is transmitted to the brain.

Conclusion

This compound is a potent aroma compound with a distinct meaty and sulfurous character. Its sensory impact is a crucial aspect of savory flavor chemistry. While quantitative data on the odor thresholds of its individual isomers require further investigation, the methodologies for its sensory analysis are well-established. The likely mechanism of its perception involves a metal-dependent activation of specific olfactory receptors, a promising area for future research. This technical guide provides a foundational understanding for researchers and professionals working to unravel the complexities of flavor perception and develop novel applications in the food and pharmaceutical industries.

References

Thermal Degradation of 3,5-Dimethyl-1,2,4-trithiolane: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethyl-1,2,4-trithiolane is a sulfur-containing heterocyclic compound that contributes to the aroma of various cooked foods. Understanding its thermal stability and degradation pathways is crucial for food science, flavor chemistry, and in the context of drug development where thermal processing may be involved. This technical guide provides a comprehensive overview of the thermal degradation of this compound, including its primary degradation pathways, proposed mechanisms, and the analytical techniques employed for its study.

Primary Thermal Degradation Pathway

The thermal decomposition of 1,2,4-trithiolanes, including this compound, is generally understood to proceed through a [3+2]-cycloelimination reaction. This concerted pericyclic reaction involves the cleavage of two carbon-sulfur bonds and one sulfur-sulfur bond, leading to the formation of more stable, smaller molecules.

Upon heating, this compound is proposed to decompose primarily into thioacetaldehyde (B13765720) (ethanethial) and a dithiirane (B14625396) intermediate. The dithiirane is highly reactive and is in equilibrium with its isomeric form, a thiocarbonyl S-sulfide (thioacetaldehyde S-sulfide). These reactive sulfur species can undergo further reactions, such as dimerization, polymerization, or reaction with other components in the matrix.

Caption: Proposed primary thermal degradation pathway of this compound.

Quantitative Data

| Parameter | Value (Illustrative) | Method of Determination |

| Decomposition Temperature (Td) | 180 - 250 °C | Thermogravimetric Analysis (TGA) |

| Activation Energy (Ea) | 120 - 180 kJ/mol | Differential Scanning Calorimetry (DSC) |

| Primary Product Yield (Thioacetaldehyde) | 40 - 60% | Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) |

Note: The values presented in this table are for illustrative purposes and are based on the thermal behavior of structurally related organosulfur compounds. Actual experimental values for this compound may vary.

Experimental Protocols

The study of the thermal degradation of this compound typically involves a combination of analytical techniques to identify the degradation products and to determine the kinetics of the decomposition process.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile degradation products.

Methodology:

-

A small, precise amount of the this compound sample is placed in a pyrolysis probe.

-

The probe is rapidly heated to a predetermined temperature (e.g., in the range of 200-600 °C) in an inert atmosphere (e.g., helium).

-

The thermal degradation products (pyrolysate) are swept directly into the injection port of a gas chromatograph (GC).

-

The components of the pyrolysate are separated based on their boiling points and interactions with the GC column stationary phase.

-

The separated components are then introduced into a mass spectrometer (MS) for identification based on their mass-to-charge ratio and fragmentation patterns.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature range.

Methodology:

-

A small sample of this compound is placed in a high-purity sample pan.

-

The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).

-

The mass of the sample is continuously monitored as a function of temperature.

-

A plot of mass versus temperature (TGA curve) reveals the temperatures at which weight loss occurs, indicating decomposition.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions and to determine thermodynamic parameters.

Methodology:

-

A known mass of the sample is encapsulated in a sample pan, and an empty pan is used as a reference.

-

Both pans are heated at a linear rate.

-

The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

-

Endothermic or exothermic peaks on the resulting DSC curve indicate thermal events such as melting, decomposition, or phase transitions. Analysis of these peaks can provide information on the enthalpy and activation energy of the decomposition.

Caption: General experimental workflow for the analysis of thermal degradation.

Conclusion

The thermal degradation of this compound is believed to primarily follow a [3+2]-cycloelimination pathway, yielding thioacetaldehyde and reactive sulfur intermediates. While specific quantitative data for this compound is limited, a combination of analytical techniques such as Py-GC-MS, TGA, and DSC can be employed to thoroughly characterize its thermal behavior. Further research is warranted to determine the precise kinetic and thermodynamic parameters of this degradation process, which will be valuable for applications in food science and pharmaceutical development.

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 3,5-Dimethyl-1,2,4-trithiolane

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the mass spectrometry fragmentation patterns of 3,5-Dimethyl-1,2,4-trithiolane. The information contained herein is essential for the identification and characterization of this volatile sulfur compound, which is of significant interest in flavor chemistry and other areas of chemical research. This guide offers detailed experimental protocols, a thorough presentation of fragmentation data, and a logical visualization of the fragmentation pathways.

Core Data Presentation: Electron Ionization Mass Spectrum

The electron ionization (EI) mass spectrum of this compound is characterized by a distinct pattern of fragment ions. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity of the most significant peaks, are summarized in the table below. This data is crucial for the unambiguous identification of the compound.

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 45 | 45.5 | [CH3S]+ |

| 46 | 13.6 | [CH2S]+• |

| 47 | 15.9 | [CH3S+H]+ |

| 59 | 100.0 | [C2H3S]+ |

| 60 | 90.9 | [C2H4S]+• |

| 61 | 22.7 | [C2H5S]+ |

| 64 | 9.1 | [S2]+• |

| 88 | 20.5 | [C2H4S2]+• |

| 93 | 13.6 | [C2H5S2]+ |

| 104 | 4.5 | [C3H4S2]+• |

| 120 | 2.3 | [C4H8S2]+• |

| 152 | 27.3 | [C4H8S3]+• (Molecular Ion) |

Experimental Protocols

The mass spectral data presented was obtained using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization. The following is a representative protocol for the analysis of this compound, based on established methods for volatile sulfur compounds.[1][2]

Sample Preparation:

A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane (B109758) or methanol. For headspace analysis, a known amount of the compound can be added to a vial and allowed to equilibrate.

Gas Chromatography (GC) Conditions:

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used.

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Injector: Splitless or split injection can be used depending on the sample concentration. The injector temperature is typically set to 250°C.

-

Oven Temperature Program: An initial oven temperature of 40-60°C is held for a few minutes, followed by a ramp of 5-10°C/min to a final temperature of 250-280°C.

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Scan Range: m/z 35-350.

-

Ion Source Temperature: 230°C.

-

Transfer Line Temperature: 280°C.

Fragmentation Pathway Visualization

The fragmentation of this compound upon electron ionization involves the cleavage of the trithiolane ring and subsequent loss of sulfur atoms and alkyl fragments. The proposed fragmentation pathway is depicted in the following diagram, generated using the DOT language.

Caption: Proposed electron ionization fragmentation pathway of this compound.

Logical Workflow for Compound Identification

The process of identifying this compound using GC-MS follows a logical workflow. This involves sample introduction, separation by GC, ionization and fragmentation in the mass spectrometer, and finally, data analysis and library matching.

Caption: Logical workflow for the identification of this compound by GC-MS.

References

- 1. Rapid Analysis of 27 Volatile Sulfur Compounds in Wine by Headspace Solid-Phase Microextraction Gas Chromatography Tandem Mass Spectrometry | Semantic Scholar [semanticscholar.org]

- 2. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS-SPME/GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

3,5-Dimethyl-1,2,4-trithiolane as a potential biomarker in food analysis

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,5-dimethyl-1,2,4-trithiolane, a volatile sulfur compound of interest in food science and potentially as a dietary biomarker. This document details its chemical properties, formation pathways, presence in various foodstuffs, and the analytical methodologies for its detection and quantification.

Introduction

This compound is a heterocyclic organic compound containing a five-membered ring with three sulfur atoms and two carbon atoms, each bearing a methyl group. It is recognized for its potent sensory characteristics, often described as "meaty," "beefy," and "sulfurous".[1][2][3] This compound is a key contributor to the aroma profile of many cooked foods, particularly those rich in sulfur-containing amino acids. Its formation is intrinsically linked to thermal processing, such as roasting, frying, and boiling. The presence and concentration of this compound can be indicative of the type of food and the processing conditions it has undergone, suggesting its potential as a biomarker for the consumption of certain cooked foods.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Formula | C4H8S3 | [4][5] |

| Molecular Weight | 152.30 g/mol | [4][5] |

| IUPAC Name | This compound | [4][5] |

| CAS Number | 23654-92-4 | [4][5] |

| Appearance | Colorless to pale yellow liquid | |

| Odor | Meaty, beefy, sulfurous | [1][2][3] |

| Boiling Point | Not readily available | |

| Solubility | Insoluble in water; soluble in organic solvents |

Occurrence in Food

This compound has been identified as a volatile component in a variety of cooked food products. Its presence is most notably associated with cooked meats, where it contributes to the characteristic savory and roasted aroma.

| Food Matrix | Cooking Method | Presence Reported | Reference |

| Beef | Boiled, Roasted | Yes | [6] |

| Pork | Roasted, Boiled | Yes | [6] |

| Mutton | Roasted, Boiled | Yes | [6] |

| Chicken | Fried, Boiled, Pressure-cooked | Yes | [6] |

| Shrimp | Cooked | Yes | [6] |

| Clam | Cooked | Yes | [6] |

| Potato | Cooked | Yes | [2][3] |

| Beans | Cooked | Yes | [6] |

| Roasted Filberts (Hazelnuts) | Roasted | Yes | [6] |

| Durian | Fresh | Yes |

While widely detected, specific quantitative data for this compound in various food matrices are not extensively reported in publicly available literature. One study on a model system simulating meat flavor formation reported the concentration of the anti-isomer of this compound as shown in the table below.

| System | Concentration (µg/kg) | Reference |

| Cysteine-glucose-nonanal reaction mixture | 3119.84 ± 142.43 | [7] |

| Cysteine-glucose-(E,E)-2,4-nonadienal reaction mixture | 11519.27 ± 94.43 | [7] |

Formation Pathway

The primary formation route of this compound in food is through the Maillard reaction and the thermal degradation of the sulfur-containing amino acid, L-cysteine. During heating, cysteine degrades to produce key intermediates such as hydrogen sulfide (B99878) (H₂S) and acetaldehyde. These reactive species then combine to form the trithiolane ring structure.

Experimental Protocols for Analysis

The analysis of volatile sulfur compounds like this compound in complex food matrices typically involves extraction and concentration of the volatiles followed by gas chromatography-mass spectrometry (GC-MS) for separation and identification. Headspace solid-phase microextraction (HS-SPME) is a commonly employed sample preparation technique due to its simplicity, speed, and solvent-free nature.

Representative Protocol: HS-SPME-GC-MS Analysis of Volatile Compounds in Cooked Meat

Disclaimer: This is a generalized protocol based on common practices for volatile sulfur compound analysis. Specific parameters should be optimized for the matrix of interest and the target analyte.

-

Sample Preparation:

-

Homogenize a representative portion of the cooked meat sample (e.g., 5-10 g).

-

Transfer a precise amount of the homogenized sample into a headspace vial (e.g., 20 mL).

-

For quantitative analysis, add a known amount of a suitable internal standard (e.g., a deuterated analog of the analyte).

-

-

Headspace Solid-Phase Microextraction (HS-SPME):

-

Place the vial in a temperature-controlled autosampler.

-

Equilibrate the sample at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) to allow volatiles to partition into the headspace.

-

Expose a conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a defined extraction time (e.g., 30 minutes) to adsorb the volatile compounds.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Desorption: Transfer the SPME fiber to the heated injection port of the GC (e.g., 250°C) to desorb the analytes onto the analytical column.

-

Separation: Use a capillary column suitable for volatile compound analysis (e.g., DB-5ms or equivalent). The oven temperature is programmed to ramp from a low initial temperature (e.g., 40°C) to a high final temperature (e.g., 250°C) to separate the compounds based on their boiling points and interactions with the stationary phase.

-

Detection: A mass spectrometer is used as the detector. It is typically operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification of unknown compounds or in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity in quantifying target analytes.

-

-

Data Analysis:

-

Identify this compound by comparing its mass spectrum and retention time with that of an authentic standard.

-

For quantitative analysis, construct a calibration curve using standards of known concentrations and calculate the concentration of the analyte in the sample based on the peak area ratio of the analyte to the internal standard.

-

Potential as a Food Biomarker

The presence of this compound primarily in cooked meats suggests its potential as a biomarker of intake for these foods. An ideal biomarker should be specific to the food or food group of interest, and its levels in biological samples (e.g., urine, plasma) should correlate with intake.

Currently, the scientific literature on the absorption, metabolism, and excretion of this compound in humans is limited. While other compounds like 1-methylhistidine and 3-methylhistidine have been investigated as potential biomarkers for meat consumption, the role of volatile sulfur compounds like this compound in this context requires further research.[1][7][8] Future studies are needed to:

-

Investigate the dose-response relationship between the consumption of foods containing this compound and its concentration (or its metabolites) in human biofluids.

-

Elucidate the metabolic pathways of this compound in the human body.

-

Assess the stability of the compound and its metabolites in biological samples.

Conclusion

This compound is a significant contributor to the characteristic flavor of many cooked foods, particularly meat. Its formation via the Maillard reaction and cysteine degradation is a key process in the development of desirable food aromas. While analytical methods for its detection are established, there is a notable lack of comprehensive quantitative data across different food matrices. Furthermore, its potential as a specific biomarker for cooked meat consumption is an intriguing area that warrants further investigation, specifically through human intervention studies to understand its metabolic fate. This guide provides a foundational understanding for researchers and scientists working in food analysis and biomarker discovery.

References

- 1. Urinary biomarkers of meat consumption - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Showing Compound this compound (FDB008043) - FooDB [foodb.ca]

- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0031470) [hmdb.ca]

- 4. 1,2,4-Trithiolane, 3,5-dimethyl- [webbook.nist.gov]

- 5. 1,2,4-Trithiolane, 3,5-dimethyl- [webbook.nist.gov]

- 6. This compound, 23654-92-4 [thegoodscentscompany.com]

- 7. Urinary biomarkers of meat consumption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Organoleptic Properties of 3,5-Dimethyl-1,2,4-trithiolane Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethyl-1,2,4-trithiolane is a sulfur-containing heterocyclic compound recognized as a significant contributor to the aroma of various cooked foods, particularly meat.[1] This volatile compound exists as two stereoisomers: cis (this compound) and trans (this compound). The spatial arrangement of the methyl groups in these isomers can significantly influence their interaction with olfactory receptors, leading to distinct organoleptic properties. This technical guide provides a comprehensive overview of the current knowledge on the sensory characteristics of these isomers, including their flavor profiles and odor thresholds, supported by detailed experimental methodologies.

Organoleptic Properties: A Comparative Analysis

While the organoleptic properties of the mixed isomers of this compound are generally described as "meaty," "beefy," and "sulfurous,"[1][2] detailed sensory data for the individual cis and trans isomers are not extensively documented in publicly available literature. However, valuable insights can be drawn from studies on structurally related compounds and general principles of sensory analysis of sulfur compounds.

Flavor Profile

The overall flavor profile of this compound is characterized by savory and meaty notes, making it a key component in the desirable aroma of cooked beef and other meats.[3] The formation of this and other sulfur compounds is often attributed to the Maillard reaction between cysteine and ribose, which are naturally present in meat.[4][5][6][7][8]

Odor and Flavor Thresholds

Data Summary

Due to the limited availability of specific quantitative data for the individual isomers of this compound, a comparative table of their distinct organoleptic properties cannot be definitively constructed at this time. The following table summarizes the currently available information for the compound as a mixture.

| Property | Value | References |

| Compound | This compound (mixture of isomers) | |

| General Flavor Profile | Meaty, Beefy, Sulfurous | [1][2] |

| Flavor Threshold in Water | 10 ppb | [9] |

| CAS Number (Mixture) | 23654-92-4 | [2] |

| CAS Number (cis-isomer) | 38348-23-1 | [10] |

| CAS Number (trans-isomer) | 38348-24-2 | [10] |

Experimental Protocols

To determine the specific organoleptic properties of the cis and trans isomers of this compound, a combination of synthesis, separation, and sensory evaluation techniques is required. The following sections outline the general methodologies that would be employed in such a study, based on established practices in flavor chemistry.

Synthesis and Isomer Separation

A detailed, publicly available protocol for the stereoselective synthesis of cis- and trans-3,5-dimethyl-1,2,4-trithiolane is not readily found. However, general methods for the synthesis of 1,2,4-trithiolanes have been described. One common approach involves the reaction of aldehydes or ketones with a source of sulfur, such as hydrogen sulfide (B99878), often in the presence of a catalyst.

A plausible synthetic route, adapted from literature on related compounds, is the reaction of acetaldehyde (B116499) with hydrogen sulfide and elemental sulfur. This reaction typically yields a mixture of the cis and trans isomers.

Separation of Isomers: The separation of the cis and trans isomers is crucial for individual sensory evaluation. A patented method for the separation of related di-substituted trithiolane isomers suggests the use of preparative gas-liquid chromatography (GLC) or column chromatography.[11]

Logical Workflow for Synthesis and Separation:

Caption: Workflow for the synthesis and separation of this compound isomers.

Sensory Evaluation: Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique for determining the odor activity of individual volatile compounds in a mixture.

Experimental Workflow for GC-O Analysis:

Caption: Experimental workflow for Gas Chromatography-Olfactometry (GC-O) analysis.

Methodology:

-

Sample Preparation: A pure sample of the isolated isomer (cis or trans) is serially diluted in an appropriate solvent (e.g., propylene (B89431) glycol or deodorized ethanol).

-

GC Separation: An aliquot of each dilution is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar column like DB-5 or a polar column like DB-WAX) to separate the compound from any potential impurities.

-

Effluent Splitting: The effluent from the GC column is split, with one portion directed to a standard detector (e.g., a Flame Ionization Detector or Mass Spectrometer) and the other to a heated sniffing port.

-

Olfactory Detection: A trained sensory panelist sniffs the effluent at the sniffing port and records the retention time and a detailed description of any perceived odor.

-

Aroma Extract Dilution Analysis (AEDA): By analyzing a dilution series, the flavor dilution (FD) factor can be determined. The FD factor is the highest dilution at which an odor is still perceivable. This method helps to identify the most potent odorants.

-

Odor Threshold Determination: The odor threshold is determined as the lowest concentration of the compound that can be detected by a certain percentage of the panelists.

Signaling Pathways

The perception of odorants like the this compound isomers begins with the interaction of the volatile molecule with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal cavity. This interaction initiates a signal transduction cascade.

Simplified Olfactory Signaling Pathway:

Caption: Simplified diagram of the olfactory signal transduction pathway.

This intricate signaling process allows the brain to distinguish between a vast array of different odor molecules, including the subtle structural differences between the cis and trans isomers of this compound, potentially leading to distinct odor perceptions.

Conclusion

This compound is a key aroma compound with characteristic meaty and sulfurous notes. While the general organoleptic properties of the mixed isomers are known, a significant data gap exists regarding the specific sensory attributes of the individual cis and trans isomers. Further research employing the detailed experimental protocols outlined in this guide is necessary to elucidate the distinct flavor profiles and odor thresholds of each isomer. This knowledge will be invaluable for food scientists, flavor chemists, and drug development professionals seeking to understand and modulate the sensory perception of sulfur-containing compounds.

References

- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0031470) [hmdb.ca]

- 2. Showing Compound this compound (FDB008043) - FooDB [foodb.ca]

- 3. This compound, 23654-92-4 [thegoodscentscompany.com]

- 4. Formation of aroma compounds from ribose and cysteine during the Maillard reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of carnosine on volatile generation from Maillard reaction of ribose and cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of urea on volatile generation from Maillard reaction of cysteine and ribose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Interaction of lipid in the maillard reaction between cysteine and ribose: The effect of a triglyceride and three phospholipids on the volatile products | Semantic Scholar [semanticscholar.org]

- 8. Flavor improving effects of cysteine in xylose–glycine–fish waste protein hydrolysates (FPHs) Maillard reaction system - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Odor Detection Thresholds & References [leffingwell.com]

- 10. VCF - Odour and Flavour threshold [vcf-online.nl]

- 11. US4293579A - Flavoring with 3,5-di-(2-methylpropyl)-1,2,4-trithiolane - Google Patents [patents.google.com]

The Biosynthesis of 3,5-Dimethyl-1,2,4-trithiolane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethyl-1,2,4-trithiolane is a volatile sulfur-containing heterocyclic organic compound that contributes significantly to the characteristic aromas of various natural products, including cooked meats, onions, garlic, and the durian fruit.[1] Its potent, often meaty and sulfurous, aroma profile makes it a key flavor compound in the food industry. While its presence and sensory impact are well-established, its formation in natural products is not a straightforward enzymatic process but rather a complex interplay of precursor biosynthesis and subsequent chemical transformations. This technical guide provides an in-depth exploration of the current understanding of the formation of this compound, focusing on the biosynthetic origins of its precursors and the chemical pathways leading to its creation.

I. Biosynthesis of Precursors

The formation of this compound is fundamentally dependent on the availability of specific sulfur-containing amino acids and their derivatives. The biosynthetic pathways of these precursors vary between different organisms.

A. In Allium Species (Onion and Garlic)

In plants of the genus Allium, the key precursors are S-alk(en)yl cysteine sulphoxides.[2] The biosynthesis of these compounds involves the following key steps:

-

Synthesis of Cysteine: The pathway begins with the fixation of inorganic sulfate, which is ultimately incorporated into cysteine.

-

Formation of S-alk(en)yl Cysteine: Cysteine is then alk(en)ylated. Evidence suggests two potential routes for this step:

-

Alk(en)ylation of cysteine within a glutathione (B108866) molecule, followed by enzymatic cleavage.[2]

-

Direct (thio)alk(en)ylation of cysteine or its precursor, O-acetyl serine.[2]

-

-

Oxidation: The resulting S-alk(en)yl cysteine is oxidized to form the corresponding S-alk(en)yl cysteine sulphoxide.[2]

Key enzymes in this pathway include cysteine synthase and serine acetyltransferase .[3][4]

B. In Durian (Durio zibethinus)

The aroma of durian is heavily influenced by volatile sulfur compounds, with evidence pointing to methionine and the unusual amino acid ethionine as key precursors. The biosynthesis of these amino acids follows standard pathways, but their catabolism is a key source of volatile sulfur compounds. A crucial enzyme in this process is methionine gamma-lyase (MGL) , which is highly expressed in durian.[5] MGL can break down methionine and ethionine into methanethiol (B179389) and ethanethiol, respectively, which are highly reactive precursors for other sulfur compounds.[5]

C. In Meat

The primary precursor for this compound in meat is the amino acid cysteine . Cysteine is naturally present in muscle tissue and is released during the cooking process through the breakdown of proteins.

II. Formation of this compound

Current scientific evidence strongly suggests that the final assembly of the this compound ring is not directly catalyzed by a specific enzyme. Instead, it is the product of a series of non-enzymatic chemical reactions involving the degradation products of the aforementioned sulfur-containing precursors.

A. Maillard Reaction and Strecker Degradation

The Maillard reaction, a chemical reaction between amino acids and reducing sugars that occurs upon heating, is a cornerstone of flavor development in cooked foods. A key related process is the Strecker degradation of amino acids. In the context of this compound formation, the Strecker degradation of cysteine is of paramount importance.[6]

This process involves the following key steps:

-

Release of Hydrogen Sulfide (B99878) (H₂S) and Ammonia (NH₃): Cysteine degrades to produce hydrogen sulfide, ammonia, and acetaldehyde (B116499).[7]

-

Formation of Reactive Intermediates: The Maillard reaction itself generates a plethora of reactive carbonyl compounds.

-

Reaction of Intermediates: Hydrogen sulfide can then react with other degradation products, such as acetaldehyde, to form the trithiolane ring.

One proposed mechanism involves the reaction of two molecules of acetaldehyde with hydrogen sulfide and elemental sulfur (which can be formed from H₂S oxidation) or a polysulfide.

B. Decomposition of S-alk(en)yl Cysteine Sulphoxides

In Allium species, the enzyme alliinase is physically separated from its substrates, the S-alk(en)yl cysteine sulphoxides. When the plant tissues are damaged (e.g., by cutting or chewing), alliinase comes into contact with these precursors and cleaves them to form highly reactive sulfenic acids. These sulfenic acids then undergo a series of spontaneous reactions to produce a variety of volatile sulfur compounds, including thiosulfinates. It is hypothesized that the degradation products of these thiosulfinates can further react to form trithiolanes, although the precise mechanisms are not fully elucidated.

III. Quantitative Data

Quantitative data on the biosynthesis of this compound is scarce due to its formation through complex, non-enzymatic reactions. However, studies on model systems have provided some insights into its formation.

| Precursors | Reaction Conditions | Product(s) | Reference |

| L-cysteine (B1669680) and L-ascorbic acid | Phosphate-buffered solution (pH 8), heated at 140±2°C for 2h | cis and trans-3,5-dimethyl-1,2,4-trithiolane (among other sulfur compounds) | [7] |

| L-cysteine and ribose with egg yolk phospholipid | Heated aqueous solution | Shift in odor profile to more "cooked beef-like", indicating formation of complex sulfur compounds | [6] |

IV. Experimental Protocols

Elucidating the formation pathways of natural products often relies on isotopic labeling studies. While a specific, detailed protocol for the biosynthesis of this compound is not available due to its non-enzymatic formation, the following general protocol for isotopic labeling can be adapted by researchers to trace the incorporation of precursors into the final product in a given biological matrix or model system.

General Protocol for Isotopic Labeling Study

Objective: To determine the incorporation of isotopically labeled precursors (e.g., ¹³C-cysteine, ³⁴S-cysteine) into this compound.

Materials:

-

Biological matrix (e.g., meat homogenate, plant tissue culture) or model system (e.g., aqueous solution of precursors).

-

Isotopically labeled precursor (e.g., U-¹³C-L-cysteine, ³⁴S-L-cysteine).

-

Unlabeled precursor (for control experiments).

-

Incubation system with temperature and atmosphere control.

-

Solvents for extraction (e.g., dichloromethane, diethyl ether).

-

Solid Phase Microextraction (SPME) fibers (for headspace analysis).

-

Gas Chromatography-Mass Spectrometry (GC-MS) system.

Workflow:

Procedure:

-

Sample Preparation:

-

Prepare at least two sets of samples. To the experimental group, add the isotopically labeled precursor. To the control group, add the corresponding unlabeled precursor in the same concentration.

-

-

Incubation:

-

Incubate all samples under conditions that promote the formation of this compound (e.g., for a meat model system, heat to a specific temperature for a defined period).

-

-

Extraction of Volatiles:

-

Following incubation, extract the volatile compounds. For headspace analysis, expose an SPME fiber to the headspace above the sample. For solvent extraction, use an appropriate organic solvent.

-

-

GC-MS Analysis:

-

Analyze the extracted volatiles using GC-MS. The gas chromatograph will separate the different compounds, and the mass spectrometer will provide their mass spectra.

-

-

Data Analysis:

-

Compare the mass spectrum of the this compound peak from the labeled experiment with that from the control.

-

An increase in the molecular ion mass corresponding to the incorporated isotope(s) in the labeled sample confirms that the precursor was used in the formation of the molecule. For example, the incorporation of two ¹³C atoms and three ³⁴S atoms would result in a mass increase of 14 Da.

-

V. Conclusion